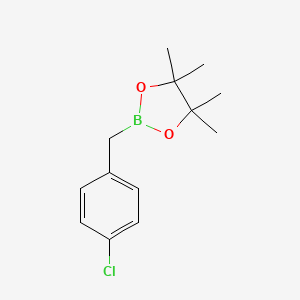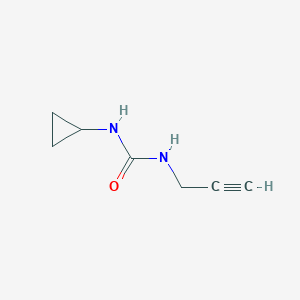
1-Cyclopropyl-3-(prop-2-yn-1-yl)urea
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ureas in Drug Design
Ureas, including 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea, exhibit unique hydrogen bonding capabilities, making them significant in drug-target interactions. They are incorporated into small molecules with a broad range of bioactivities, enhancing selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Urea derivatives have been successfully studied as modulators for biological targets like kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes (HDAC, PRMT, DOT1L) (Jagtap et al., 2017).
Urea in Cyanobacteria and Biotechnological Implications
Cyanobacteria, essential for photosynthetic production and CO2 assimilation, can utilize urea as a nitrogen source, offering a cost-effective alternative to nitrate in bioproduction processes coupled with wastewater treatment. The genomics of urea transport and catabolism in cyanobacteria highlight the potential for selecting suitable hosts for biotechnological applications, leveraging the urease and urea transport genes for efficient urea metabolism and detoxification (Veaudor et al., 2019).
Urea as a Hydrogen Carrier
Recent studies have explored urea as a hydrogen carrier for fuel cells, highlighting its non-toxicity, stability, and ease of transport and storage. The vast natural resource of urea, coupled with its cheap and widespread availability, positions it as a potential solution for sustainable hydrogen supply, pending further research attention (Rollinson et al., 2011).
Urea Biosensors for Health and Environmental Monitoring
Advancements in urea biosensors, utilizing various materials for enzyme immobilization, have made significant strides in detecting and quantifying urea concentration. These sensors are crucial for monitoring critical diseases related to abnormal urea levels in the human body and have applications in fisheries, dairy, food preservation, and agriculture (Botewad et al., 2021).
Urea in Ruminant Nutrition
Urea is used as a non-protein nitrogen source in ruminant diets, facilitating microbial protein synthesis in the rumen. The regulation of urea metabolism by rumen bacterial urease is crucial for improving the efficiency of urea utilization in ruminants, with implications for sustainable agricultural practices (Jin et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-prop-2-ynylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-5-8-7(10)9-6-3-4-6/h1,6H,3-5H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEBMAUNGSMZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(prop-2-yn-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B1373092.png)
![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)
![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)
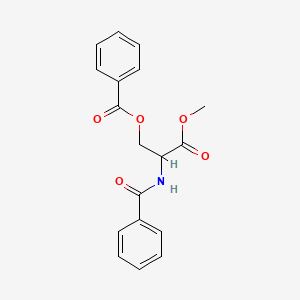
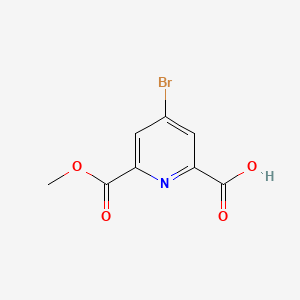
![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)
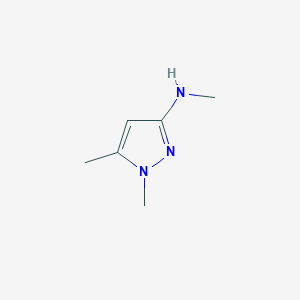

![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)
![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)
